

In-Depth Technical Guide: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B119117

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2,3-Dihydro-1,4-benzodioxine-2-carbonitrile** and its derivatives. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Compound Data

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile is a heterocyclic organic compound incorporating the benzodioxane scaffold, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

Property	Value
Molecular Weight	161.16 g/mol [1]
Molecular Formula	C ₉ H ₇ NO ₂ [1]
CAS Number	1008-92-0 [1]
Synonyms	1,4-Benzodioxan-2-carbonitrile

Experimental Protocols

While a specific, detailed protocol for the synthesis of **2,3-Dihydro-1,4-benzodioxine-2-carbonitrile** is not readily available in the provided search results, the following is a representative experimental protocol for the synthesis of a closely related and functionally relevant derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, which has been identified as a PARP1 inhibitor^{[1][2][3]}. This multi-step synthesis provides valuable insight into the chemical methodologies applicable to this class of compounds.

Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide^[1]

Step 1: Esterification of 2,3-dihydroxybenzoic acid

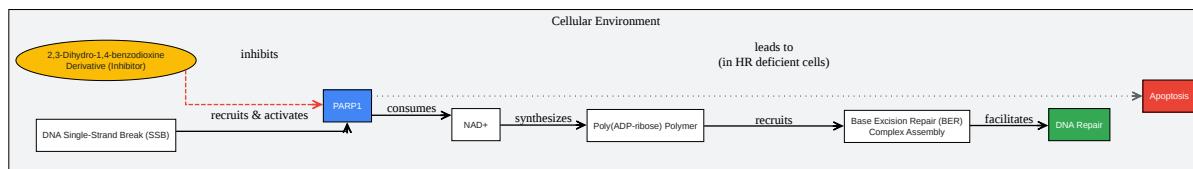
- To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid is added at a low temperature (e.g., 5 °C).
- The reaction mixture is then refluxed for a period of 12 hours.
- After cooling to room temperature, the solvent is removed under vacuum.
- The resulting residue is dissolved in ethyl acetate and washed sequentially with a sodium carbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield methyl 2,3-dihydroxybenzoate.

Step 2: Cyclization to form the benzodioxane ring

- To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate in dimethylformamide, 1,2-dibromoethane (1.0 eq) is added.
- The reaction mixture is stirred under reflux for approximately 10 hours, with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate.

Step 3: Hydrolysis of the ester

- The methyl ester from the previous step (1.0 eq) is stirred in a mixture of tetrahydrofuran and water with lithium hydroxide (2.0 eq) at room temperature for about 10 hours.
- The solvent is removed under vacuum, and the residue is taken up in ethyl acetate and extracted with water.
- The aqueous extract is acidified with 2N aqueous hydrochloric acid and then extracted with ethyl acetate.
- The combined organic layers are dried and concentrated to afford 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylic acid.


Step 4: Amidation to the final product

- The carboxylic acid is converted to the corresponding carboxamide using a mixed-anhydride method to yield 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide[1].

Biological Significance and Signaling Pathway

Derivatives of 2,3-dihydro-1,4-benzodioxine have emerged as promising scaffolds for the development of inhibitors targeting Poly(ADP-ribose) polymerase 1 (PARP1)[1][2][3]. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer agents.

The following diagram illustrates the role of PARP1 in DNA repair and the mechanism of action of 2,3-dihydro-1,4-benzodioxine-based PARP1 inhibitors.

[Click to download full resolution via product page](#)

Caption: PARP1 inhibition by 2,3-dihydro-1,4-benzodioxine derivatives in DNA repair.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors | Journament [journament.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b119117#2-3-dihydro-1-4-benzodioxine-2-carbonitrile-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com